3,5-Dibromo-2-iodobenzotrifluoride
CAS No.: 1027512-22-6
Cat. No.: VC2816327
Molecular Formula: C7H2Br2F3I
Molecular Weight: 429.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1027512-22-6 |
|---|---|
| Molecular Formula | C7H2Br2F3I |
| Molecular Weight | 429.8 g/mol |
| IUPAC Name | 1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H |
| Standard InChI Key | LCXCGSAPOMUSDJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br |
| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br |
Introduction
Chemical Identity and Structure
3,5-Dibromo-2-iodobenzotrifluoride is a halogenated aromatic compound with molecular formula C₇H₂Br₂F₃I and a molecular weight of 429.8 g/mol. Its IUPAC name is 1,5-dibromo-2-iodo-3-(trifluoromethyl)benzene . The molecule consists of a benzene ring with two bromine atoms at positions 3 and 5, an iodine atom at position 2, and a trifluoromethyl group at the CF₃ position.
Structural Identifiers
The compound can be identified through several standard chemical notations as shown in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 1027512-22-6 |
| Molecular Formula | C₇H₂Br₂F₃I |
| Molecular Weight | 429.8 g/mol |
| InChI | InChI=1S/C7H2Br2F3I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H |
| InChI Key | LCXCGSAPOMUSDJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)I)Br)Br |
| PubChem CID | 46735229 |
Physical and Chemical Properties
The physical and chemical properties of 3,5-Dibromo-2-iodobenzotrifluoride determine its behavior in chemical reactions and its applications in various fields.
Physical Properties
The physical characteristics of this compound are summarized in the following table:
Chemical Properties
The chemical reactivity of 3,5-Dibromo-2-iodobenzotrifluoride is significantly influenced by its halogen substituents and trifluoromethyl group. The compound exhibits distinctive behaviors in various chemical environments:
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The iodine atom at position 2 is typically more reactive than the bromine atoms in substitution reactions due to the weaker carbon-iodine bond.
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The trifluoromethyl group (CF₃) functions as a strong electron-withdrawing group, affecting the electronic distribution within the aromatic ring and consequently influencing its reactivity.
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The bromine atoms at positions 3 and 5 provide additional sites for selective functionalization in sequential chemical transformations.
Chemical Reactivity
The reactivity profile of 3,5-Dibromo-2-iodobenzotrifluoride makes it particularly valuable in organic synthesis.
Substitution Reactions
The compound undergoes various types of substitution reactions, including:
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Nucleophilic Substitution: The electron-withdrawing effect of the trifluoromethyl group activates the aromatic ring toward nucleophilic attack, particularly at positions bearing halogen substituents.
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Halogen Exchange: The halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.
Coupling Reactions
3,5-Dibromo-2-iodobenzotrifluoride is particularly useful in metal-catalyzed coupling reactions, which are essential tools in modern organic synthesis:
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Palladium-Catalyzed Couplings: The compound can participate in various palladium-catalyzed transformations such as Suzuki, Sonogashira, and Negishi couplings, with the iodine typically being the most reactive site .
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Sequential Functionalization: The differential reactivity of iodine versus bromine allows for selective reactions at specific positions, enabling the stepwise construction of complex molecules.
Fragmentation Reactions
Research on related compounds indicates that halogenated benzotrifluorides can undergo specific fragmentation patterns under certain conditions. This behavior has been studied in the context of mechanistic investigations and can provide insights into the reactivity of 3,5-Dibromo-2-iodobenzotrifluoride .
Applications in Research and Industry
3,5-Dibromo-2-iodobenzotrifluoride has several important applications across different fields.
Synthetic Intermediate
The compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly:
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In the preparation of pharmaceutically active compounds, where the trifluoromethyl group can enhance metabolic stability and bioavailability.
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As a precursor for specialty chemicals that require specific substitution patterns on aromatic rings.
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In the development of advanced materials with unique electronic or optical properties.
This price variation reflects the specialized nature of the compound and its production challenges. It should be noted that these prices were reported in the literature from 2021-2023 and may have changed since then .
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